molecular formula C16H32O3 B1254907 (R)-beta-hydroxypalmitic acid

(R)-beta-hydroxypalmitic acid

Cat. No.: B1254907
M. Wt: 272.42 g/mol
InChI Key: CBWALJHXHCJYTE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery in Biological Systems

The discovery of (R)-beta-hydroxypalmitic acid is intrinsically linked to the study of bacterial structures. It was identified as a characteristic and essential component of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) that form the outer membrane of most Gram-negative bacteria. gerli.comresearchgate.net Lipid A is the endotoxin (B1171834) component of LPS, and its unique structure, containing 3-hydroxy fatty acids like this compound, is critical to the integrity of the bacterial outer membrane. gerli.com

Further research revealed its role beyond a structural component. The methyl ester of 3-hydroxypalmitic acid (3-OH PAME) was identified as a potent, diffusible autoregulator molecule involved in quorum sensing (QS) in the plant pathogenic bacterium Ralstonia solanacearum. gerli.comfrontiersin.orgresearchgate.net This discovery highlighted that a derivative of this fatty acid acts as an intercellular signal, regulating the expression of virulence genes in a cell-density-dependent manner. frontiersin.orgnih.gov In mammalian systems, (R)-3-hydroxyhexadecanoic acid is recognized as an intermediate in the fatty acid biosynthesis pathway. hmdb.cachemfont.ca

Stereochemical Significance of the (R)-Configuration

The stereochemistry of beta-hydroxypalmitic acid is fundamentally important to its biological function. The hydroxyl group at the third carbon (C-3) creates a chiral center, leading to the (R) and (S) enantiomers. researchgate.netmonarchinitiative.org In nature, particularly in bacterial systems, there is a strong preference for the (R)-configuration. researchgate.net For instance, the 3-hydroxy fatty acids found in the lipid A portion of bacterial endotoxins are predominantly the (R)-enantiomer. gerli.com

This stereospecificity is crucial because biological systems, particularly enzymes and receptors, are chiral and often interact selectively with only one enantiomer of a compound. Research on other hydroxy fatty acids has demonstrated that different enantiomers can have distinct or even opposing biological effects. nih.govacs.orgresearchgate.net For example, in studies of 2-hydroxy palmitic acid, the (R)-enantiomer, but not the (S)-enantiomer, was able to reverse certain metabolic deficiencies in adipocytes. nih.govresearchgate.net This highlights that the specific three-dimensional arrangement of the (R)-configuration of beta-hydroxypalmitic acid is essential for its recognition and function in processes like the assembly of bacterial membranes and cell-to-cell signaling. nih.gov The absolute configuration can be determined experimentally, with the (R)-enantiomer typically displaying a negative optical rotation. researchgate.net

Overview of Research Trajectories for this compound

Scientific investigation into this compound has followed several distinct but interconnected paths, driven by its diverse roles in microbiology and biochemistry.

Key Research Areas:

Research TrajectoryDescriptionKey Findings
Bacterial Endotoxin Structure Investigation into its role as a core structural element of lipid A in the lipopolysaccharides (LPS) of Gram-negative bacteria.It is a fundamental fatty acyl component that contributes to the structural integrity and endotoxic activity of the bacterial outer membrane. gerli.comresearchgate.net
Quorum Sensing and Quenching Study of its methyl ester derivative, 3-OH PAME, as a quorum sensing (QS) signal molecule, primarily in Ralstonia solanacearum.3-OH PAME regulates virulence factor expression. This has spurred research into "quorum quenching" enzymes that degrade it as a potential biocontrol strategy against bacterial wilt. frontiersin.orgresearchgate.netnih.gov
Mammalian Metabolism Elucidation of its function as a metabolic intermediate in fatty acid biosynthesis within human cells.It is formed from 3-oxo-tetradecanoic acid as part of the fatty acid synthesis cycle in locations such as the liver and adipose tissue. hmdb.cachemfont.ca
Biomarker Development Use as a chemical marker to detect and quantify the presence of Gram-negative bacteria and their associated endotoxins in various environments.Because 3-hydroxy fatty acids are unique to bacterial endotoxins, they serve as reliable biomarkers for bacterial contamination. gerli.com
Asymmetric Synthesis Development of chemical methods to produce enantiomerically pure this compound.Organocatalytic and enzymatic methods have been developed to synthesize the specific (R)-enantiomer, which is crucial for conducting detailed biological studies. researchgate.netresearchgate.netmdpi.com

These research trajectories underscore the compound's importance, spanning from fundamental microbiology to the development of novel anti-infective strategies and the understanding of core metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(3R)-3-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

CBWALJHXHCJYTE-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of R Beta Hydroxypalmitic Acid

De Novo Biosynthesis Routes in Prokaryotic Organisms

In prokaryotes, the de novo biosynthesis of (R)-beta-hydroxypalmitic acid is intricately linked with the general fatty acid synthesis (FAS) pathway, specifically the Type II FAS system, and the specialized Raetz pathway for lipid A biosynthesis.

The carbon backbone of this compound is built through the iterative cycles of the fatty acid synthesis (FAS II) pathway. This process does not involve the hydroxylation of a pre-formed palmitic acid molecule. Instead, a key intermediate of the FAS II cycle, (R)-3-hydroxyacyl-acyl carrier protein (ACP), is diverted for use in other biosynthetic processes.

The FAS II cycle consists of four principal reactions: condensation, reduction, dehydration, and a second reduction. For the synthesis of this compound precursors, the cycle is intercepted after the first reduction step. The enzyme 3-oxoacyl-[acyl-carrier-protein] reductase catalyzes the reduction of a 3-ketoacyl-ACP intermediate to produce an (R)-3-hydroxyacyl-ACP. This intermediate, specifically (R)-3-hydroxypalmitoyl-ACP, can then be channeled away from the main FAS pathway, which would normally dehydrate and reduce it further to form a saturated acyl-ACP. ethz.ch This diversion provides the specific hydroxylated fatty acid required for lipid A synthesis.

The introduction of the hydroxyl group at the beta-carbon (C-3) with the specific (R)-configuration is an inherent step within the de novo fatty acid synthesis pathway itself, rather than a separate post-synthesis modification. The key enzyme responsible is 3-oxoacyl-ACP reductase (encoded by the fabG gene), which stereospecifically produces the (R)-enantiomer.

While some bacteria utilize cytochrome P450 monooxygenases or hydratases to hydroxylate fatty acids, the primary route for generating the (R)-beta-hydroxyacyl moieties for lipid A relies on tapping into the universal FAS II pathway. researchgate.netspringernature.comd-nb.infonih.gov The availability of these (R)-3-hydroxyacyl-ACP intermediates is a critical regulatory point, linking the cell's general fatty acid metabolism with the biogenesis of its outer membrane.

Table 1: Key Enzymes in the Prokaryotic Biosynthesis of (R)-3-Hydroxyacyl-ACP Precursors

EnzymeGene (E. coli)FunctionPathway
3-Oxoacyl-ACP synthasefabB, fabF, fabHCatalyzes the initial condensation steps to elongate the acyl chain.Fatty Acid Synthesis (FAS II)
3-Oxoacyl-ACP reductasefabGReduces the 3-keto group to a 3-hydroxy group, forming (R)-3-hydroxyacyl-ACP. Fatty Acid Synthesis (FAS II)
3-Hydroxyacyl-ACP dehydratasefabA, fabZRemoves water from the 3-hydroxyacyl-ACP to create a double bond (in the main FAS pathway). wikipedia.orgFatty Acid Synthesis (FAS II)
Enoyl-ACP reductasefabIReduces the double bond to form a saturated acyl-ACP (in the main FAS pathway).Fatty Acid Synthesis (FAS II)

Fatty Acid Synthesis Pathway Intermediates

Biosynthesis in Eukaryotic Systems (Non-Human)

The biosynthesis of this compound is not a standard, well-characterized de novo pathway in most eukaryotic organisms in the same way it is in prokaryotes for lipid A synthesis. Its presence in eukaryotes is more commonly associated with the catabolism of fatty acids.

In eukaryotes, fatty acid breakdown occurs through beta-oxidation in both mitochondria and peroxisomes. nih.govmdpi.com This process is fundamentally catabolic, designed to shorten fatty acid chains to produce acetyl-CoA for energy. wikipedia.orgaocs.org A key intermediate in the mitochondrial beta-oxidation spiral is L-3-hydroxyacyl-CoA, which has the opposite (S)-stereochemistry to the (R)-isomer found in bacterial lipid A. wikipedia.orgnih.gov

The accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxypalmitic acid, has been documented in various organisms, including mammals, but typically under pathological conditions. nih.gov Deficiencies in mitochondrial enzymes, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), disrupt the beta-oxidation cycle, leading to a buildup of upstream intermediates like 3-hydroxypalmitic acid. nih.govfrontiersin.org This accumulation is a consequence of a blocked degradation pathway, not a dedicated biosynthetic route.

Some non-human eukaryotes, such as certain yeast species, are known to produce hydroxy fatty acids. mdpi.com For example, Rhodotorula strains can hydroxylate fatty acids, and oleaginous yeasts like Yarrowia lipolytica can be metabolically engineered to produce hydroxy fatty acids. frontiersin.org However, these processes are often aimed at producing ω-hydroxy fatty acids or other isomers, and a conserved, primary pathway for the de novo synthesis of this compound is not a prominent feature of eukaryotic metabolism.

Metabolic Integration within Lipid A and Lipopolysaccharide (LPS) Structures

The primary metabolic fate of this compound in Gram-negative bacteria is its incorporation as a foundational component of lipid A, the hydrophobic anchor of LPS. beilstein-journals.orgresearchgate.net This integration is carried out by a series of specific enzymes in the Raetz pathway.

The attachment of (R)-beta-hydroxyacyl chains to the glucosamine (B1671600) backbone of lipid A is catalyzed by a family of acyltransferases. The initial, and essential, steps of the Raetz pathway involve the sequential acylation of UDP-N-acetylglucosamine (UDP-GlcNAc).

The first acyl chain is transferred by the enzyme LpxA (UDP-GlcNAc acyltransferase). asm.org LpxA transfers an (R)-3-hydroxyacyl chain from its ACP donor to the 3-hydroxyl group of UDP-GlcNAc. The subsequent step is catalyzed by LpxD, which transfers a second (R)-3-hydroxyacyl chain from ACP to the amino group at the 2-position of the glucosamine ring, after its deacetylation. uniprot.org

The specificity of these acyltransferases for the length of the hydroxyacyl chain varies between bacterial species and contributes significantly to the structural diversity of lipid A. asm.org While Escherichia coli LpxA and LpxD preferentially use (R)-3-hydroxymyristoyl-ACP (C14), the corresponding enzymes in other bacteria, such as Porphyromonas gingivalis and Burkholderia species, can utilize (R)-3-hydroxypalmitoyl-ACP (C16). asm.orgmdpi.com This results in lipid A structures containing this compound as a primary fatty acid. researchgate.netmdpi.com Subsequent acyltransferases, such as LpxL and LpxM, may add secondary acyl chains to these primary hydroxy fatty acids, creating the final complex acyloxyacyl structure of the mature lipid A. nih.govpnas.org

Table 2: Key Acyltransferases in the Incorporation of (R)-beta-Hydroxyacyl Chains into Lipid A

EnzymeGene (E. coli)Function in Lipid A BiosynthesisSpecificity Example
UDP-GlcNAc acyltransferaselpxACatalyzes the first acylation: transfers an (R)-3-hydroxyacyl chain from ACP to the 3-OH group of UDP-GlcNAc. asm.orgPrefers C14-OH in E. coli; can use C16-OH in P. gingivalis. asm.org
UDP-3-O-(R-3-hydroxyacyl)-GlcN N-acyltransferaselpxDCatalyzes the second acylation: transfers an (R)-3-hydroxyacyl chain from ACP to the 2-amino group of the glucosamine precursor. uniprot.orgPrefers C14-OH in E. coli; can use C16-OH in P. gingivalis. asm.org
Kdo2-lipid IVA 2'-O-acyltransferaselpxLAdds a secondary (non-hydroxylated) acyl chain to the 2'-position hydroxyacyl group. pnas.orgoup.comAdds laurate (C12) in E. coli. oup.com
Kdo2-lipid IVA 3'-O-acyltransferaselpxMAdds a secondary (non-hydroxylated) acyl chain to the 3'-position hydroxyacyl group. pnas.orgAdds myristate (C14) in E. coli. oup.com

Structural Elucidation of this compound-Containing Lipid Motifs

The precise structural determination of complex lipids that incorporate this compound is fundamental to understanding their biological functions. This elucidation is achieved through a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation methods.

A multiplatform approach is essential for the complete characterization of these lipid motifs. acs.orgresearchgate.net This typically begins with the separation of the lipid mixture using techniques like liquid chromatography (LC) or gas chromatography (GC). Following separation, mass spectrometry is employed to determine the molecular weight and elemental composition of the intact lipid and its constituent parts. acs.orgmdpi.com

For instance, in the analysis of glycolipids from the yeast Rhodotorula babjevae, untargeted reversed-phase liquid chromatography–quadrupole/time-of-flight mass spectrometry (LC-QTOFMS) was used to detect the native glycolipid molecules. acs.orgresearchgate.net To identify the components, the glycolipids were hydrolyzed to break the ester bonds, releasing the fatty acid and polyol moieties. These components were then analyzed separately. acs.org

Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for identifying the fatty acid components. acs.org After hydrolysis, the fatty acids are often derivatized, for example, by creating methyl esters, to increase their volatility for GC analysis. The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns. For 3-hydroxy fatty acid methyl esters, a key diagnostic fragment ion is observed at a mass-to-charge ratio (m/z) of 103, which helps to confirm the β-position of the hydroxyl group. acs.org

Tandem mass spectrometry (MS/MS) on the intact lipid provides further structural details, revealing how the constituent parts are connected. acs.orggoogle.com By fragmenting the parent ion, researchers can deduce the sequence and branching of the molecule. For example, in the analysis of polyol esters of fatty acids, MS/MS spectra can show fragments corresponding to the fatty acid moiety and the polyol head group, confirming the ester linkage between them. acs.org

Determining the specific stereochemistry, i.e., the (R)-configuration of the hydroxyl group, requires chiral-specific analytical methods. Enantioselective GC analysis is a common approach. This involves derivatizing the hydroxyl group with a chiral reagent and then separating the resulting diastereomers on a standard GC column, or by using a chiral GC column. acs.orgresearchgate.netaocs.org This technique was used to unambiguously identify (R)-3-hydroxypalmitate in extracellular lipids from yeast. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and definitive structural information. acs.org While MS excels at identifying components and connectivity, NMR provides detailed insight into the carbon-hydrogen framework of the molecule. magritek.com

¹H-NMR: The proton NMR spectrum gives information about the chemical environment of each hydrogen atom. For (S)-(+)-methyl-3-hydroxyhexadecanoate, a multiplet at approximately 3.98 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (H-3). The protons on the adjacent carbon (H-2) typically appear as distinct signals due to the chiral center. aocs.org

¹³C-NMR: The carbon NMR spectrum reveals the chemical shift of each carbon atom. In (R)-3-hydroxy-14-methylpentadecanoic acid, the carbon bearing the hydroxyl group (C-3) resonates at around 69.6 ppm, while the carboxyl carbon (C-1) is found much further downfield at approximately 176.7 ppm. nih.gov

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure. magritek.com

The combination of these powerful analytical methods allows for the unambiguous structural elucidation of complex lipid motifs containing this compound, from the identification of its components to its precise three-dimensional arrangement. acs.org

TechniqueApplication in Structural ElucidationFindings
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation and detection of intact lipid molecules; determination of molecular weight and elemental composition. acs.orgmdpi.comUsed to identify native glycolipids with masses of 574–716 Da containing hydroxy fatty acids. acs.orgresearchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of fatty acid components after hydrolysis and derivatization. acs.orgConfirms the presence of 3-hydroxy fatty acids through characteristic fragments (e.g., m/z 103 for methyl esters). acs.org
Tandem MS (MS/MS) Fragmentation analysis to determine the connectivity of molecular components (e.g., fatty acid and head group). acs.orggoogle.comElucidates the structure of polyol esters by showing fragments of the fatty acid and polyol moieties. acs.org
Enantioselective GC Determination of the stereoconfiguration (R or S) of the hydroxyl group. acs.orgaocs.orgUnambiguously identified the (R)-configuration of 3-hydroxypalmitate (B1262271) in yeast glycolipids. acs.orgresearchgate.net
¹H-NMR Spectroscopy Provides information on the chemical environment and connectivity of protons. magritek.comaocs.orgThe proton on the hydroxyl-bearing carbon (H-3) shows a characteristic chemical shift (around 3.98 ppm). aocs.org
¹³C-NMR Spectroscopy Provides information on the carbon skeleton of the molecule. magritek.comnih.govThe hydroxyl-bearing carbon (C-3) has a typical resonance around 69-70 ppm. nih.gov

Degradation and Turnover Pathways of this compound

The catabolism of this compound, like other fatty acids, is primarily accomplished through the beta-oxidation pathway. This metabolic process systematically shortens the fatty acid chain to produce energy. wikipedia.orgaocs.org The presence of the hydroxyl group at the beta-position (C-3) introduces modifications to the canonical beta-oxidation spiral.

Beta-Oxidation Modifications Relevant to Hydroxylated Fatty Acids

The standard beta-oxidation pathway for a saturated fatty acid like palmitic acid involves a recurring sequence of four enzymatic reactions that occur in the mitochondria. wikipedia.orglibretexts.orglibretexts.org

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C-2 and C-3), forming a trans-Δ²-enoyl-CoA and producing FADH₂. wikipedia.orglibretexts.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA. wikipedia.orgmdpi.com

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming a 3-ketoacyl-CoA and producing NADH. libretexts.orgmdpi.com

Thiolytic Cleavage: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter than the original. aocs.orglibretexts.org

For this compound, the molecule already possesses a hydroxyl group at the C-3 position. However, the stereochemistry is crucial. The standard beta-oxidation pathway produces the L-enantiomer of 3-hydroxyacyl-CoA in the hydration step. libretexts.org Therefore, the degradation of an (R)-3-hydroxyacyl-CoA requires specific enzymatic handling. While the general framework of beta-oxidation is utilized, the initial steps are modified. The pathway for hydroxylated fatty acids involves their sequential metabolism by alcohol and aldehyde dehydrogenases to generate intermediates that can enter the peroxisomal or mitochondrial beta-oxidation pathways. medsciencegroup.com

The metabolism of 4-hydroxy fatty acids, for example, requires the enzymes ACAD10 and ACAD11 to introduce them into mitochondrial and peroxisomal beta-oxidation, respectively. nih.gov Although this compound is a 3-hydroxy fatty acid, its entry into the oxidative pathway would similarly necessitate enzymes capable of processing this specific substrate. The presence of the hydroxyl group means the initial dehydrogenation and hydration steps of standard beta-oxidation are bypassed, and the pathway effectively starts at a step equivalent to the third reaction, the oxidation of the hydroxyl group. A specific 3-hydroxyacyl-CoA dehydrogenase would catalyze the oxidation of the (R)-3-hydroxyl group to form the corresponding 3-ketoacyl-CoA, which can then proceed through the final step of beta-oxidation.

Enzymatic Cleavage and Further Metabolism

Once the 3-ketoacyl-CoA intermediate is formed from this compound, the final step of the beta-oxidation cycle is the enzymatic cleavage by thiolase (also known as 3-ketoacyl-CoA thiolase). libretexts.orgfrontiersin.org This reaction involves a molecule of coenzyme A (CoA) and results in the release of acetyl-CoA and a shortened acyl-CoA (in this case, myristoyl-CoA, a 14-carbon acyl-CoA). libretexts.org

The shortened acyl-CoA then re-enters the beta-oxidation spiral for further rounds of degradation until the entire fatty acid chain is converted into acetyl-CoA molecules. libretexts.org The acetyl-CoA produced is a central metabolic intermediate that can enter the citric acid cycle for complete oxidation to CO₂ and H₂O, generating significant amounts of ATP through oxidative phosphorylation. wikipedia.org

In some contexts, the initial release of this compound from a more complex lipid structure (like a glycolipid or lipid A) is a prerequisite for its degradation. This release is catalyzed by hydrolases, such as esterases or lipases, which cleave the ester bond linking the fatty acid to the lipid backbone. frontiersin.org For example, certain bacteria can degrade 3-hydroxypalmitic acid methyl ester (3-OH PAME), a quorum-sensing signal molecule, by using it as a carbon source, a process initiated by esterase activity. frontiersin.org

Enzyme FamilySpecific Enzyme ExamplesRole in Degradation Pathway
Esterase / Lipase β-hydroxypalmitate methyl ester hydrolase (βHPMEH) frontiersin.orgCleavage of ester linkages to release the fatty acid from complex lipids or esters. frontiersin.org
3-Hydroxyacyl-CoA Dehydrogenase Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) mdpi.commsdmanuals.comOxidation of the 3-hydroxyl group to a 3-keto group, forming 3-ketoacyl-CoA. libretexts.orgmdpi.com
Thiolase 3-ketoacyl-CoA thiolase (POT1 in yeast) frontiersin.orgCleavage of 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. libretexts.orgfrontiersin.org
Acyl-CoA Dehydrogenase Very-long-chain (VLCAD), Long-chain (LCAD), Medium-chain (MCAD), Short-chain (SCAD) acyl-CoA dehydrogenases mdpi.commsdmanuals.comCatalyzes the first dehydrogenation step in subsequent rounds of beta-oxidation for the shortened acyl-CoA. wikipedia.orglibretexts.org
Enoyl-CoA Hydratase Long-chain enoyl-CoA hydratase (LCEH), Short-chain enoyl-CoA hydratase (SCEH) mdpi.comCatalyzes the hydration step in subsequent rounds of beta-oxidation. wikipedia.orgmdpi.com

Enzymology and Catalysis Pertaining to R Beta Hydroxypalmitic Acid

Enzymes Involved in (R)-beta-Hydroxypalmitic Acid Biosynthesis

The biosynthesis of this compound is an integral part of the fatty acid synthesis (FAS) pathway. In bacteria and plants, this occurs via the Type II FAS system, where individual enzymes catalyze each step of the pathway. In mammals and fungi, a large multifunctional enzyme complex known as Type I FAS carries out these reactions. austinpublishinggroup.com

β-Hydroxyacyl-ACP Dehydratases (where relevant to synthesis, not just degradation)

While the name suggests a dehydration role, which is part of the fatty acid elongation cycle, the preceding step of reduction is what forms the β-hydroxyacyl-ACP intermediate. In the context of synthesis, the key enzyme is a reductase, not a dehydratase. Specifically, β-ketoacyl-ACP reductase (FabG) catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to form (R)-β-hydroxyacyl-ACP. koreascience.kr

Specific Hydrolases and Transferases

While the core FAS pathway builds the (R)-β-hydroxyacyl-ACP intermediate, other enzymes can be involved in releasing the fatty acid or transferring it to other molecules.

Acyl-ACP Thioesterases: These enzymes hydrolyze the thioester bond linking the fatty acid to the acyl carrier protein (ACP), releasing a free fatty acid. Overexpression of certain thioesterases can lead to the accumulation of specific chain-length fatty acids. researchgate.net

(R)-3-hydroxyacyl-ACP-CoA transferase (PhaG): In some bacteria that produce polyhydroxyalkanoates (PHAs), this enzyme transfers the (R)-3-hydroxyacyl moiety from ACP to coenzyme A (CoA). aocs.org This (R)-3-hydroxyacyl-CoA is then a direct precursor for PHA synthesis. aocs.org

Hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT): In plants, transferases are involved in the synthesis of complex polymers like suberin. Some of these enzymes can use ω-hydroxy fatty acids as acyl acceptors. For example, an enzyme from Arabidopsis thaliana exhibits ω-hydroxyacid hydroxycinnamoyltransferase activity with a preference for feruloyl-CoA and 16-hydroxypalmitic acid. pnas.org Another example is a BAHD acyltransferase from rice, DPW2, which transfers hydroxycinnamic acid moieties to ω-hydroxy fatty acids. nih.gov

Stereospecificity of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of β-hydroxy fatty acids exhibit a high degree of stereospecificity.

β-ketoacyl-ACP reductase (FabG): This enzyme stereospecifically produces the (R)-enantiomer of β-hydroxyacyl-ACP. koreascience.kr This is a critical step that determines the chirality of the resulting fatty acid.

Fatty Acid 2-Hydroxylase (FA2H): This enzyme, found in mammals, is responsible for the synthesis of 2-hydroxy fatty acids and is stereospecific for the production of the (R)-enantiomer. nih.gov While it acts on the alpha-carbon, it highlights the common theme of stereospecificity in fatty acid hydroxylation.

Fatty Alcohol Oxidase (FAOD): An enzyme from the yeast Candida maltosa that oxidizes racemic 2-alkanols shows very high stereoselectivity for the (R)-enantiomer. researchgate.net

The predominant natural form of 3-hydroxypalmitic acid found in bacterial systems is the (R)-enantiomer.

Enzymatic Mechanisms and Reaction Kinetics

The efficiency and specificity of the enzymes involved in this compound metabolism are dictated by the characteristics of their active sites and their affinity for various substrates.

Active Site Characterization

β-Hydroxyacyl-ACP Dehydratase (FabZ): The crystal structure of FabZ reveals a homohexameric structure. austinpublishinggroup.com The active site contains conserved histidine and aspartate/glutamate residues that are crucial for catalysis. These residues act as general acid/base catalysts to facilitate the dehydration reaction. austinpublishinggroup.com

Cytochrome P450 Enzymes: Certain cytochrome P450 enzymes can hydroxylate fatty acids. For instance, P450s from the cyp152 family can produce β-hydroxy fatty acids. asm.org The active site of these enzymes contains a heme group. The positioning of the fatty acid substrate within a hydrophobic channel in the active site determines the regioselectivity of hydroxylation. researchgate.netacs.org In P450BSβ, the fatty acid enters the active site with its carboxylate head first, leading to hydroxylation at the α- or β-positions. acs.org A single amino acid difference in the active site can switch the enzyme's function from hydroxylation to decarboxylation. acs.org

Fatty Acid Synthase (FASN): In the mammalian Type I FASN, the β-ketoacyl-ACP reductase domain possesses a highly conserved catalytic triad (B1167595) of Ser-Tyr-Asn, which is essential for its reductase activity. genecards.org

Substrate Specificity and Affinity

The enzymes in the fatty acid biosynthesis pathway exhibit varying degrees of substrate specificity.

β-Hydroxyacyl-ACP Dehydratase (FabZ): FabZ is generally less specific than its counterpart FabA and can act on a wider range of acyl-ACP chain lengths. ebi.ac.uk

Acyl-CoA Synthetase (FadD): FadD enzymes are responsible for activating fatty acids by converting them to their CoA esters. They exhibit broad substrate specificity, with some having a preference for long-chain fatty acids. asm.orgethz.ch

Cytochrome P450 Enzymes: The regioselectivity of P450 enzymes that hydroxylate fatty acids is highly dependent on the chain length of the substrate. d-nb.info For example, the self-sufficient CYP BAMF2522 from Bacillus amyloliquefaciens shows novel regioselectivity by hydroxylating in-chain positions of palmitic acid. mdpi.com

Fatty Alcohol Oxidase (FAOD): The FAOD from Candida maltosa displays broad substrate specificity, oxidizing 1-alkanols from C4 to C22, with maximal activity for 1-octanol. researchgate.net It also acts on other substrates like ω-hydroxypalmitic acid, albeit with lower activity. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis and Related Pathways

Enzyme Gene Organism Example Function Substrate(s) Product(s)
β-ketoacyl-ACP reductase fabG Escherichia coli Reduction of β-ketoacyl-ACP β-ketoacyl-ACP, NADPH (R)-β-hydroxyacyl-ACP, NADP+
β-hydroxyacyl-ACP dehydratase fabZ Escherichia coli Dehydration of (R)-β-hydroxyacyl-ACP (R)-β-hydroxyacyl-ACP trans-2-enoyl-ACP, H₂O
(R)-3-hydroxyacyl-ACP-CoA transferase phaG Pseudomonas putida Transfer of (R)-3-hydroxyacyl group from ACP to CoA (R)-3-hydroxyacyl-ACP, CoA (R)-3-hydroxyacyl-CoA, ACP
Cytochrome P450 oleT Jeotgalicoccus sp. β-hydroxylation of fatty acids Fatty acids, H₂O₂ β-hydroxy fatty acids

| Fatty Acid 2-Hydroxylase | FA2H | Homo sapiens | α-hydroxylation of fatty acids | Fatty acids, NAD(P)H | (R)-2-hydroxy fatty acids, NAD(P)⁺ |

Regulation of Enzyme Activity

The enzymatic pathways that synthesize and metabolize this compound are subject to intricate regulatory mechanisms. These control points ensure that the production and breakdown of this and related hydroxy fatty acids are finely tuned to meet the metabolic and signaling needs of the organism. Regulation occurs at multiple levels, including transcriptional control of enzyme expression, allosteric modulation by effector molecules, and substrate availability.

Transcriptional Regulation of Biosynthetic and Degradative Enzymes

The expression of genes encoding key enzymes in fatty acid metabolic pathways, including those involving this compound, is tightly controlled by various transcription factors in response to cellular and environmental cues.

In mammals, the synthesis of fatty acids is governed by the multi-enzyme complex, fatty acid synthase (FAS), for which this compound is an intermediate. The gene encoding FAS, FASN, is regulated by nutritional and hormonal signals. Insulin, released after feeding, strongly induces FASN transcription. nih.gov This induction is mediated by the phosphatidylinositol 3-kinase (PI3K) signaling pathway and requires the activity of Upstream Stimulatory Factors (USF1 and USF2) that bind to an E-box element in the FASN promoter. nih.govwikipedia.org Additionally, the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) plays a crucial role in the feed-forward regulation of lipogenic genes, including FASN. wikipedia.org

Conversely, the enzymes of mitochondrial fatty acid β-oxidation, which degrade hydroxy fatty acids, are also under transcriptional control. The expression of short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), coded by the HADH gene, is influenced by transcription factors essential for tissue-specific metabolic function. oup.com For example, the transcription factor Foxa2, which is vital for pancreatic β-cell differentiation, regulates HADH mRNA levels. oup.com Studies in mice have shown that knocking out Foxa2 in β-cells leads to a significant downregulation of HADH expression, highlighting its importance in metabolic regulation. oup.com

In bacteria, particularly those that produce polyhydroxyalkanoates (PHAs), the regulation of enzymes like PHA synthase (PhaC) is critical. PhaC polymerizes (R)-3-hydroxyacyl-CoA precursors, including (R)-3-hydroxybutyryl-CoA and other longer-chain variants. asm.org The expression of phaC genes is often controlled by a complex network of regulators that respond to nutrient availability and cellular redox state. nih.gov For instance, in Cupriavidus necator (formerly Ralstonia eutropha), the protein PhaR acts as a repressor by binding to the promoter region of the phaP (phasin) and phaR genes. asm.org When PHA granules are synthesized, PhaR binds to them, relieving the repression and allowing transcription to proceed. asm.orgnih.gov In other bacteria, global regulators responsive to oxygen levels, such as Fnr and Anr, also modulate phaC expression. nih.gov

Table 1: Key Transcriptional Regulators of Enzymes in this compound Related Pathways
RegulatorTarget Gene/EnzymeOrganism/SystemMode of ActionEffect on Enzyme/Pathway
Insulin / SREBP-1c / USF1/2FASN / Fatty Acid SynthaseMammalsInductionIncreases de novo fatty acid synthesis
Foxa2HADH / L-3-hydroxyacyl-CoA dehydrogenaseMammalian Pancreatic β-cellsInductionMaintains normal fatty acid oxidation rates
PhaRphaP, phaR / Phasin, PhaRCupriavidus necatorRepression (released by PHA binding)Regulates PHA granule formation and synthesis
AnrphaC / PHA SynthasePseudomonas aeruginosaActivationIncreases PHA accumulation under anaerobic conditions

Regulation by Substrate Availability and Product Inhibition

Enzyme activity is fundamentally dependent on the concentration of its substrates. In the context of polyhydroxyalkanoate (PHA) synthesis in bacteria, the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) channels intermediates from the fatty acid β-oxidation cycle toward PHA production by converting enoyl-CoA to (R)-3-hydroxyacyl-CoA. nih.gov The rate of this conversion and the type of monomer incorporated into the PHA polymer are directly influenced by the availability and chain length of the fatty acids provided as a carbon source.

Kinetic studies of different PhaJ enzymes, such as those from Aeromonas caviae (PhaJAc) and Pseudomonas aeruginosa (PhaJ1Pa and PhaJ4Pa), reveal varying substrate specificities that are crucial for their regulatory role. For example, PhaJAc from A. caviae exhibits high activity towards short-chain-length enoyl-CoAs (C4-C6), which aligns with the composition of the PHA produced by this bacterium. nih.gov The maximal reaction rate (Vmax) of this enzyme decreases as the carbon chain length of the substrate increases. nih.gov In contrast, PhaJ4 from P. aeruginosa maintains a relatively constant Vmax regardless of substrate chain length, while PhaJ1 shows a preference for shorter substrates. nih.gov This inherent substrate specificity is a key regulatory feature, dictating the metabolic flux towards the synthesis of specific types of PHA polymers.

Table 2: Substrate Specificity of (R)-specific Enoyl-CoA Hydratases (PhaJ)
EnzymeSubstrate (2-enoyl-CoA)Relative Activity / VmaxKey Finding
PhaJAc (A. caviae)Crotonyl-CoA (C4)6.2 x 10³ U/mgActivity is highest for short-chain substrates (C4-C6), channeling them into PHA synthesis. nih.gov
2-Hexenoyl-CoA (C6)1.8 x 10³ U/mg
2-Octenoyl-CoA (C8)Significantly lower
PhaJ1Pa (P. aeruginosa)Short-chain (C4-C6)HighLeads to high accumulation of short-chain-length PHA. nih.gov
PhaJ4Pa (P. aeruginosa)Short to Medium-chain (C6-C10)Relatively constantLeads to accumulation of medium-chain-length PHA. nih.gov

Regulation as a Signaling Molecule

In some biological systems, derivatives of this compound function as signaling molecules, regulating enzyme activity and gene expression through complex signaling cascades. A well-characterized example is found in the plant pathogenic bacterium Ralstonia solanacearum, which uses 3-hydroxypalmitic acid methyl ester (3-OH PAME) as a quorum-sensing signal. walshmedicalmedia.comasm.org

In this system, 3-OH PAME acts as a diffusible signal that accumulates in the environment as the bacterial population density increases. walshmedicalmedia.com At a threshold concentration, it is sensed by a two-component regulatory system, which ultimately controls the activity of the master transcriptional regulator PhcA. asm.orgmdpi.com The activation of PhcA orchestrates a major shift in the bacterium's physiology by regulating the expression of over a hundred genes, including many virulence factors. mdpi.com PhcA positively regulates the production of exopolysaccharide I (EPS I) and various extracellular enzymes, while repressing genes involved in motility and the Type III secretion system (T3SS). walshmedicalmedia.comasm.org This regulatory switch allows the bacterium to transition from an invasive, motile state at low cell densities to a biofilm-forming, virulence-factor-secreting state within the host plant's xylem at high cell densities. asm.org

Table 3: Regulation of Virulence Factors by the 3-OH PAME/PhcA System in Ralstonia solanacearum
Gene/FactorFunctionRegulation by PhcAPhysiological Outcome
epsExopolysaccharide (EPS) I SynthesisPositiveIncreased biofilm formation, clogging of host xylem. walshmedicalmedia.com
egl, pmeEndoglucanase, Pectin MethylesterasePositiveDegradation of plant cell walls. walshmedicalmedia.com
hrpBType III Secretion System (T3SS) ActivatorNegative (in culture)Repression of effector protein secretion at high cell density. asm.org
Motility GenesFlagella-driven swimmingNegativeReduced motility at high cell density. walshmedicalmedia.com

Genetic and Molecular Regulation of R Beta Hydroxypalmitic Acid Metabolism

Gene Clusters and Operons Encoding Biosynthetic Enzymes

The biosynthesis of (R)-beta-hydroxypalmitic acid is an integral part of the lipid A biosynthetic pathway, which is highly conserved among Gram-negative bacteria. annualreviews.org The core enzymes responsible for this process are encoded by a series of genes, often found in clusters or operons, ensuring coordinated expression. In Escherichia coli, the synthesis of Kdo2-lipid A, the minimal essential structure for viability, requires nine enzymes. nih.gov

The initial steps leading to the formation of this compound moieties are catalyzed by enzymes encoded by the lpx genes. researchgate.netnih.gov Key genes and the enzymes they encode include:

lpxA : Encodes UDP-N-acetylglucosamine acyltransferase, which catalyzes the first step of the pathway, the transfer of a (R)-3-hydroxy fatty acid from acyl carrier protein (ACP) to the 3-position of UDP-N-acetylglucosamine (UDP-GlcNAc). The specificity of LpxA for the acyl chain length can vary between bacterial species. For instance, E. coli LpxA is selective for (R)-3-hydroxymyristate (a C14 fatty acid), while the Pseudomonas aeruginosa LpxA prefers a C10 chain. annualreviews.org

lpxC : Encodes UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase. This enzyme catalyzes the second, and generally considered the committed, step in lipid A biosynthesis: the removal of the N-acetyl group from the product of the LpxA reaction. annualreviews.orgnih.gov

lpxD : Encodes UDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferase. LpxD adds a second (R)-3-hydroxy fatty acid to the glucosamine (B1671600) backbone. plos.org

These genes, along with others in the lipid A pathway like lpxB, lpxH, and lpxK, are often located in specific gene clusters. researchgate.netpnas.org For example, in Photorhabdus luminescens, the lpx genes are found in a distinct cluster involved in the initial steps of lipid A synthesis. researchgate.net Similarly, studies in Agrobacterium fabrum have characterized the transcriptional organization of the acpXL-lpxXL gene cluster, which is crucial for the synthesis of very-long-chain fatty acids (VLCFAs) found in its lipid A. This cluster is organized into two transcriptional units, highlighting species-specific regulatory adaptations. mdpi.com

GeneEnzyme EncodedFunction in this compound Metabolism Context
lpxAUDP-N-acetylglucosamine acyltransferaseCatalyzes the initial transfer of a (R)-3-hydroxy fatty acid to UDP-GlcNAc. annualreviews.org
lpxCUDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylaseCatalyzes the committed step of deacetylation. annualreviews.orgnih.gov
lpxDUDP-3-O-(R-3-hydroxyacyl)glucosamine N-acyltransferaseAdds a second (R)-3-hydroxy fatty acid to the lipid A precursor. plos.org

Transcriptional Regulation of this compound Pathways

The expression of genes involved in this compound synthesis is meticulously regulated at the transcriptional level to match the cell's growth rate and respond to environmental cues.

Promoter Elements and Regulatory Proteins

The regulation of the lpxC gene is particularly critical as it encodes the enzyme for the first committed step in the pathway. asm.orgnih.gov In E. coli, the transcription of lpxC can be influenced by specific promoter elements. Suppressor mutations that alleviate defects in other parts of the LPS assembly pathway have been mapped to the -10 promoter region of the lpxC gene, suggesting this region is key for modulating its transcription level. nih.gov

The PhoP-PhoQ two-component system is a known regulator of virulence and LPS modification in several Gram-negative pathogens like Salmonella. researchgate.net This system responds to environmental signals and can regulate genes involved in lipid A modification, thereby altering the structure of LPS in response to stress. researchgate.net In the plant pathogen Ralstonia solanacearum, a complex regulatory network involving PhcB, PhcS, and PhcR responds to the presence of 3-hydroxypalmitic acid methyl ester (3-OH PAME), a related signaling molecule, to control virulence factor expression. researchgate.net

Environmental and Stress-Induced Gene Expression

The synthesis of fatty acids, including this compound, is responsive to various environmental and cellular stresses. In bacteria, the heat shock response is a well-known global regulatory network that can affect the expression of a wide array of genes, including those for heat-shock proteins. oup.com The regulation often involves alternative sigma factors that redirect RNA polymerase to specific promoters or transcriptional repressors that control gene expression in response to signals like temperature shifts. oup.com

In E. coli, the transcription of lpxT, a gene involved in lipid A phosphorylation, is downregulated at higher temperatures (37–42 °C) and in stationary phase. mdpi.com Furthermore, conditions that induce the unfolded protein response (UPR) in eukaryotes, such as endoplasmic reticulum (ER) stress, are known to significantly impact lipid metabolism. wiley.comnih.govfrontiersin.org These stress responses can be triggered by the accumulation of misfolded proteins or by perturbations in the lipid bilayer itself, leading to widespread changes in the expression of genes involved in lipid synthesis and modification. wiley.comnih.gov While mechanistically different, the principle of adjusting membrane lipid composition in response to stress is a conserved biological theme. frontiersin.orgfrontiersin.org For instance, chilling stress in plants leads to significant changes in lipid composition and the expression of lipid metabolism genes to maintain membrane fluidity. oup.com

Post-Transcriptional and Post-Translational Modifications

Beyond transcriptional control, the activity of the this compound biosynthetic pathway is fine-tuned by post-transcriptional and post-translational mechanisms. A primary example is the regulation of LpxC protein levels through controlled proteolysis. plos.org

In E. coli and other enterobacteria, the cellular concentration of LpxC is tightly controlled by the essential, membrane-bound AAA+ protease FtsH. asm.orgresearchgate.net This protease recognizes and degrades LpxC, preventing the toxic accumulation of LPS. nih.gov The degradation of LpxC is growth-rate dependent; the enzyme is stable in rapidly growing cells where LPS demand is high, but is degraded in slow-growing cells. frontiersin.org This FtsH-mediated proteolysis is essential for the viability of E. coli. plos.org

The degradation signal for FtsH resides in the C-terminal region of the LpxC protein. asm.orgnih.gov However, the stability of LpxC and its regulation by FtsH are not universally conserved across all Gram-negative bacteria. For example, the LpxC from Pseudomonas aeruginosa is stable in E. coli, suggesting that Pseudomonas employs a different, proteolysis-independent strategy to control its LPS levels. asm.org In other bacteria, like Agrobacterium tumefaciens, LpxC is degraded by the Lon protease instead of FtsH. asm.org

Regulatory ProteinTargetMechanism of ActionOrganism Example
FtsHLpxCPost-translational degradation (proteolysis) of LpxC. asm.orgEscherichia coli
LapB (YciM)LpxC/FtsHActs as an adaptor for FtsH-mediated degradation of LpxC. researchgate.netEscherichia coli
LapC (YejM)LapB/FtsHAntagonizes LapB to prevent unwanted LpxC proteolysis. researchgate.netEscherichia coli
LonLpxCPost-translational degradation (proteolysis) of LpxC. asm.orgAgrobacterium tumefaciens
PhoP/PhoQLPS modification genesTranscriptional regulation in response to environmental signals. researchgate.netSalmonella

Genetic Engineering Approaches for Modulating this compound Production in Research Organisms

The central role of this compound in the structure of lipid A has made its biosynthetic pathway a key target for genetic engineering. These efforts are aimed at both understanding the pathway's function and creating strains with modified LPS for various applications, such as producing less toxic vaccine adjuvants or creating safer bacterial strains for protein production. mdpi.comnih.gov

One major strategy involves the targeted deletion or modification of genes encoding acyltransferases to alter the fatty acid composition of lipid A. nih.govnih.gov For example, disrupting the lpxL (htrB) and lpxM (msbB) genes in E. coli, which are responsible for adding secondary acyl chains, results in lipid A molecules with fewer fatty acids and reduced endotoxicity. mdpi.comnih.gov

Researchers have also engineered E. coli to produce monophosphoryl lipid A (MPLA), a potent vaccine adjuvant, by deleting specific genes in the LPS pathway and introducing heterologous enzymes. bohrium.com This involves knocking out genes responsible for later-stage modifications and introducing a phosphatase gene, such as lpxE, to remove a phosphate (B84403) group from the lipid A backbone. mdpi.combohrium.com

Biological Significance and Roles of R Beta Hydroxypalmitic Acid in Model Systems

Role in Microbial Cell Envelope Integrity and Function

The cell envelope of Gram-negative bacteria is a complex, multi-layered structure essential for survival and interaction with the environment. microbiologybook.orgplos.org (R)-beta-hydroxypalmitic acid is a key constituent of this envelope, contributing significantly to its stability and function.

Contribution to Outer Membrane Stability (e.g., in Gram-Negative Bacteria)

The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS), a molecule crucial for maintaining a permeability barrier against hydrophobic substances. microbiologybook.org The lipid A portion of LPS, which anchors the molecule in the outer membrane, is often composed of various fatty acids, including β-hydroxy fatty acids. microbiologybook.orgufs.ac.za

In certain Gram-negative bacteria, this compound is incorporated into the lipid A moiety. For instance, in the plant pathogen Burkholderia cepacia, lipid A contains 3-hydroxypalmitic acid at specific positions. mdpi.com Similarly, the lipid A of Agrobacterium fabrum contains amide-linked 3-hydroxypalmitic acid residues. mdpi.com The presence of such hydroxylated fatty acids is believed to enhance the structural integrity of the outer membrane. Some cyanobacteria, which possess a Gram-negative cell wall structure, also feature β-hydroxypalmitic acid in their lipid A, a characteristic not commonly found in many other Gram-negative bacteria. nih.gov The incorporation of these specific fatty acids can create a more compact and stable outer membrane structure, increasing the bacterium's resistance to environmental stressors. mdpi.com

Interaction with Host Components in Research Models

The lipid components of the bacterial cell envelope, including this compound, are at the forefront of interactions with host organisms. In research models, these molecules can be recognized by the host's immune system. For example, bacterial 3-hydroxy fatty acids have been shown to elicit an immune response in plants like Arabidopsis through specific receptor kinases. ufs.ac.zapnas.org

Contribution to Bacterial Pathogenesis Mechanisms (Research Context)

In the context of bacterial infections, this compound and its derivatives can play a significant role in the mechanisms of disease.

Modulation of Host Responses in in vitro or Animal Models

Research has demonstrated that certain fatty acids produced by microbes can modulate host immune responses. For instance, β-hydroxy-palmitic acid has been shown to have anti-chlamydial activity and can induce a significant decrease in the viability of HeLa cells at certain concentrations in vitro. mdpi.com This suggests a direct interaction with host cells that can influence the outcome of an infection. In studies with the plant pathogen Ralstonia solanacearum, a derivative, 3-hydroxypalmitic acid methyl ester (3-OH PAME), is essential for virulence. wiley.com The absence of this molecule in mutant strains leads to a loss of pathogenicity. frontiersin.org

Role in Biofilm Formation and Persistence

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov This mode of growth enhances bacterial persistence and resistance to antimicrobial agents. nih.govnih.gov

The composition of the bacterial outer membrane, including the presence of specific fatty acids like 3-hydroxypalmitic acid, can influence biofilm formation. In Agrobacterium fabrum, mutants with altered lipid A biosynthesis, which includes 3-hydroxypalmitic acid, show a significantly reduced ability to form biofilms. mdpi.com This suggests that the integrity and composition of the outer membrane are crucial for the initial stages of attachment and the subsequent development of a mature biofilm. Furthermore, signaling molecules derived from fatty acids can regulate the genetic pathways involved in biofilm development. nih.gov

Signaling and Communication Functions in Microbiological Contexts

Bacteria utilize a variety of small molecules to communicate with each other in a process known as quorum sensing (QS), which allows them to coordinate gene expression in a cell-density-dependent manner.

This compound is a precursor to a key quorum-sensing signal molecule in the plant pathogen Ralstonia solanacearum. nih.gov This bacterium produces methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) from (R)-3-hydroxypalmitic acid. nih.gov 3-OH PAME acts as an autoregulator, controlling the expression of virulence genes, including those for the production of exopolysaccharide (EPS), a major virulence factor. ufs.ac.zawiley.comfrontiersin.org The accumulation of 3-OH PAME to a threshold concentration signals a high cell density, triggering the coordinated expression of genes necessary for pathogenesis. ufs.ac.zawiley.com The specificity of this signaling system is crucial for the full virulence of R. solanacearum. nih.gov This fatty acid-derived signal is an example of a growing class of molecules that mediate intercellular communication in bacteria. wiley.comnih.gov

Quorum Sensing Modulation

This compound, also known as (R)-3-hydroxyhexadecanoic acid, plays a pivotal, though often indirect, role in the modulation of quorum sensing (QS), a cell-to-cell communication system in bacteria. Its most well-documented function is as the immediate precursor to the active signaling molecule, (R)-methyl 3-hydroxypalmitate (3-OH PAME). tandfonline.comsciengine.com This conversion is a critical step in the Phc quorum-sensing system of the plant pathogen Ralstonia solanacearum species complex (RSSC). tandfonline.comnih.gov

In this system, the enzyme PhcB, an S-adenosyl-methionine-dependent methyltransferase, catalyzes the esterification of this compound to produce 3-OH PAME. tandfonline.comsciengine.com Depending on the strain of R. solanacearum, the PhcB enzyme may alternatively use (R)-3-hydroxymyristic acid to produce (R)-methyl 3-hydroxymyristate (3-OH MAME). tandfonline.comnih.gov These volatile fatty acid methyl esters then act as intercellular signals, accumulating in the environment as the bacterial population density increases. sciengine.com Once a threshold concentration is reached, these molecules are detected by a sensor histidine kinase, PhcS, initiating a phosphorylation cascade that ultimately regulates the expression of a wide array of genes, including those responsible for virulence factors like extracellular polysaccharide (EPS) production and biofilm formation. tandfonline.comnih.govasm.org

The specificity of this system is crucial for its function. The production of the correct signal, be it 3-OH PAME or 3-OH MAME, is essential for the full virulence of the respective R. solanacearum strain. tandfonline.com While the bacterial strains produce both precursor fatty acids, the selectivity for producing the final signal molecule depends on the specific activity of the PhcB enzyme. tandfonline.com The direct activity of the unesterified this compound as a signaling molecule itself is not well-documented; its primary role in modulating quorum sensing is as the essential substrate for the synthesis of its methyl ester derivative. sciengine.comoup.com

Ecological and Environmental Roles

Function in Microbial Communities

The function of this compound in microbial communities is significantly shaped by its role in the chemical interplay between different bacterial species, particularly through a process known as quorum quenching. While R. solanacearum produces 3-OH PAME to coordinate its pathogenic activities, other microorganisms in the environment have evolved the ability to degrade this signal, thereby interfering with the quorum-sensing system. researchgate.netnih.govfrontiersin.org

This degradation is often achieved through the enzymatic hydrolysis of the methyl ester bond of 3-OH PAME, a reaction that yields this compound and methanol. nih.gov This act of quorum quenching effectively disarms the pathogen by preventing the coordinated expression of its virulence genes. researchgate.netfrontiersin.org Several bacterial species isolated from various environments, including the xylem of plants, have been identified as potent degraders of 3-OH PAME. nih.gov These include species from the genera Stenotrophomonas, Pseudomonas, and Rhodococcus. nih.gov The table below summarizes some of the key research findings on this topic.

Quorum Quenching BacteriumSource of IsolationMechanism of ActionEffect on R. solanacearumReference
Pseudomonas forestsoilumForest soilDegradation of 3-OH PAMEInhibition of EPS and cellulase (B1617823) production, reduction of bacterial wilt researchgate.net
Pseudomonas tohonisBranches of Casuarina equisetifoliaDegradation of 3-OH PAMEInhibition of EPS and cellulase production, reduction of bacterial wilt researchgate.net
Stenotrophomonas maltophiliaXylem of eggplant, chili pepper, and wild eggplantEnzymatic degradation of 3-OH PAMEReduced expression of exopolysaccharides and endoglucanase nih.gov
Pseudomonas aeruginosaXylem of eggplant, chili pepper, and wild eggplantEnzymatic degradation of 3-OH PAMEReduced expression of exopolysaccharides and endoglucanase nih.gov
Rhodococcus corynebacterioidesXylem of eggplant, chili pepper, and wild eggplantEnzymatic degradation of 3-OH PAMEReduced expression of exopolysaccharides and endoglucanase nih.gov
Ideonella sp. strain 0-0013SoilProduction of β-hydroxypalmitate methyl ester hydrolase (βHPMEH)Suppression of EPS production and virulence frontiersin.org

The presence of this compound in these microbial communities can, therefore, be an indicator of active quorum quenching, signifying a competitive interaction between different bacterial populations. Furthermore, some studies have suggested that 3-hydroxy fatty acids, including 3-hydroxypalmitic acid, may possess moderate antibacterial or antifungal activities themselves, potentially contributing to the complex web of interactions within a microbial ecosystem. researchgate.net

Involvement in Biogeochemical Cycles

This compound and other 3-hydroxy fatty acids (3-OH-FAs) are significant components of the outer membrane of Gram-negative bacteria, where they are integral to the structure of lipopolysaccharide (LPS), also known as endotoxin (B1171834). researchgate.netnih.gov This widespread presence in a major group of bacteria makes them valuable biomarkers in environmental and biogeochemical studies. researchgate.netnih.gov The analysis of 3-OH-FAs in environmental samples such as soil, sediment, and atmospheric aerosols can provide insights into the biomass and community structure of Gram-negative bacteria. researchgate.netifremer.fr

The distribution of different chain-length 3-OH-FAs in soil has been shown to correlate with environmental parameters like soil pH and mean annual air temperature. researchgate.net This suggests that the composition of bacterial membranes, and thus the profile of 3-OH-FAs, adapts to environmental conditions. Consequently, these molecules have been proposed as proxies for paleoclimatic reconstructions, allowing scientists to infer past environmental conditions from the lipid signatures preserved in geological records. researchgate.net

The table below details the relationship between 3-hydroxy fatty acid-based indices and environmental factors, highlighting their utility in biogeochemical research.

3-Hydroxy Fatty Acid IndexDescriptionEnvironmental CorrelationSignificanceReference
RIAN (Ratio of Iso and Anteiso to Normal)Ratio of the sum of iso and anteiso branched 3-OH-FAs to the total normal 3-OH-FAs.Primarily related to soil pH.Can be used as a proxy for past soil pH. researchgate.net
Branched IndexRatio of the sum of iso and anteiso branched 3-OH-FAs to the total amount of all 3-OH-FAs.Primarily related to soil pH.Provides another proxy for paleo-pH reconstruction. researchgate.net
RAN15 and RAN17Ratio of anteiso to normal 3-OH-FAs for C15 and C17 homologues, respectively.Significant negative correlation with Mean Annual Air Temperature (MAAT).Potential for reconstructing past temperatures. researchgate.net

As integral components of bacterial biomass, 3-hydroxy fatty acids are part of the carbon cycle. nih.gov Their production represents a fixation of carbon into microbial lipids. Upon cell death and lysis, these lipids are released into the environment, where they can be incorporated into sediments or become part of the soil organic matter. ifremer.fr Their subsequent degradation and mineralization by other microorganisms contribute to the turnover of organic carbon in these ecosystems. nih.gov Therefore, this compound, as a specific and abundant 3-hydroxy fatty acid in many Gram-negative bacteria, is an important molecule to consider when studying microbial contributions to biogeochemical cycles. nih.gov

Advanced Analytical and Methodological Approaches for R Beta Hydroxypalmitic Acid Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in the analysis of (R)-beta-hydroxypalmitic acid, enabling its separation from complex mixtures and its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is a necessary step to increase their volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This process enhances the thermal stability and volatility of the analyte, making it suitable for GC-MS analysis.

Stable isotope dilution GC-MS assays have been developed for the quantitative measurement of 3-hydroxy fatty acids, including the C16 homologue. nih.gov This method is instrumental in diagnosing certain metabolic disorders by measuring the levels of these fatty acid intermediates. nih.gov The Human Metabolome Database (HMDB) provides predicted GC-MS spectra for both non-derivatized and TMS-derivatized (R)-3-hydroxy-hexadecanoic acid, which can serve as a reference for compound identification.

Parameter Value
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
PurposeEnhance volatility and thermal stability for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the analysis of this compound in various matrices, including biological fluids like plasma. nih.govmdpi.com LC-MS offers the advantage of analyzing thermally labile and less volatile compounds without the need for derivatization, although derivatization can be used to improve ionization efficiency and chromatographic separation. researchgate.net

LC-MS/MS methods have been developed for the comprehensive profiling of free fatty acids, including various isomers of hydroxypalmitic acid. mdpi.commdpi.comsemanticscholar.org These methods often utilize electrospray ionization (ESI) in the negative mode, which is well-suited for the detection of acidic molecules like carboxylic acids. mdpi.comsemanticscholar.org The high resolution and mass accuracy of instruments like the Triple TOF 4600 allow for the confident identification and quantification of these compounds. mdpi.comsemanticscholar.org For instance, the exact mass of the deprotonated molecule [M-H]⁻ of hydroxypalmitic acid is 271.2279. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Distinguishing between the (R) and (S) enantiomers of beta-hydroxypalmitic acid is crucial due to their potentially different biological activities. Chiral chromatography is the gold standard for assessing enantiomeric purity. This can be achieved in two main ways: by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral column.

Enantioselective synthesis and purity validation often rely on chiral High-Performance Liquid Chromatography (HPLC). For example, a Chiralpak AD-H column can be used to separate the enantiomers of 3-hydroxyhexadecanoic acid. Another approach involves derivatization with a chiral reagent. For instance, (S)-anabasine has been used as a CDA for 3-hydroxypalmitic acid, enabling its enantiomeric separation by LC/ESI-MS/MS with a resolution (Rs) value of 1.92. researchgate.net This derivatization also significantly enhances the detection sensitivity. researchgate.net Similarly, phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been employed as chiral derivatizing agents for the stereochemical analysis of α- and β-hydroxy fatty acids by LC-MS. acs.orgacs.org

Chiral Derivatizing Agent Analytical Method Resolution (Rs) Reference
(S)-AnabasineLC/ESI-MS/MS1.92 researchgate.net
Phenylglycine methyl ester (PGME)LC-MSAchieves separation acs.orgacs.org
Phenylalanine methyl ester (PAME)LC-MSAchieves separation acs.orgacs.org

Spectroscopic Methods for Structural Analysis (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govgoogle.com Predicted ¹H and ¹³C NMR spectra for (R)-3-hydroxy-hexadecanoic acid are available in public databases and can aid in spectral interpretation. np-mrd.org

For stereochemical confirmation, NMR analysis of diastereomeric derivatives is a common strategy. This involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra. For example, derivatization with (S)-(+)-O-acetyl mandelic acid has been used to determine the stereochemistry of hydroxy fatty acids via ¹³C-NMR, as the signals for the carbons near the chiral center will be different for the two diastereomers. nih.gov This method provides a clear distinction between the (R) and (S) configurations. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. The IR spectrum of a compound provides information about the absorption of infrared radiation by its molecular bonds. For a β-hydroxy fatty acid, characteristic IR absorption bands would include a broad peak for the hydroxyl (-OH) group (around 3400-3600 cm⁻¹) and a sharp, strong peak for the carbonyl (C=O) group of the carboxylic acid (around 1700 cm⁻¹). google.com The IR spectrum of solid long-chain fatty acids also shows a characteristic "progression" of bands in the 1180-1350 cm⁻¹ region, which is related to the wagging motion of the -CH₂- groups in the hydrocarbon chain. cdnsciencepub.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For long-chain fatty acids, the "accordion mode" vibrations in the low-frequency region of the Raman spectrum are sensitive to the chain length. cdnsciencepub.com The carbonyl stretching vibration (ν(C=O)) is also observable in the Raman spectrum, typically in the range of 1730–1750 cm⁻¹. researchgate.net Other characteristic Raman bands for fatty acids include those for the C=C stretch (around 1640–1680 cm⁻¹) if unsaturation is present, and various C-C stretching and CH₂ deformation modes. researchgate.net While less susceptible to interference from water, Raman scattering is often weak, which can be a limitation.

Spectroscopic Technique Vibrational Mode Typical Wavenumber (cm⁻¹) Structural Information
Infrared (IR) SpectroscopyO-H Stretch3400 - 3600Hydroxyl group google.com
Infrared (IR) SpectroscopyC=O Stretch~1700Carbonyl group of carboxylic acid google.com
Infrared (IR) Spectroscopy-CH₂- Wagging1180 - 1350Hydrocarbon chain length cdnsciencepub.com
Raman SpectroscopyAccordion Mode< 600Hydrocarbon chain length cdnsciencepub.com
Raman SpectroscopyC=O Stretch1730 - 1750Carbonyl group researchgate.net

Advanced Sample Preparation and Derivatization Strategies

The analysis of this compound often requires extensive sample preparation to extract the molecule from biological matrices and derivatization to enhance its detection by mass spectrometry (MS) or gas chromatography (GC).

Sample Preparation: Extraction from tissues or fluids typically involves hydrolysis to release the fatty acid from more complex lipids. For instance, hydrolysis of lipopeptides to yield β-hydroxy fatty acid (β-HFA) residues can be achieved using strong acids like 6 N HCl at high temperatures (e.g., 110°C for 2 hours). acs.orgacs.org After hydrolysis, the solvent is evaporated, and the sample is lyophilized to remove any remaining acid. acs.orgacs.org For untargeted analysis, samples may be prepared by adding a solvent like hexane, vortexing, and centrifuging to separate the phases, with the organic phase containing the fatty acids being collected for analysis. google.com

Derivatization: Derivatization is a critical step to improve the analytical properties of this compound, such as its volatility for GC analysis or its ionization efficiency for MS analysis. It is also essential for determining the stereochemistry (the R or S configuration) of the molecule.

For Stereochemical Analysis: Chiral derivatizing agents are used to create diastereomers that can be separated by chromatography. A time-efficient method involves using phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME). acs.orgacs.org These reagents react with the hydroxyl group of the fatty acid, and the resulting derivatives of the (R) and (S) enantiomers exhibit different retention times in liquid chromatography-mass spectrometry (LC-MS), allowing for their distinction. acs.orgacs.org Another established method uses (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), or Mosher's reagent, to create diastereomeric esters that can be analyzed by GC-MS. google.comresearchgate.net

For Enhanced Sensitivity: To improve detection in LC-MS, especially with electrospray ionization (ESI), derivatization can introduce a readily ionizable group. For example, (S)-Anabasine has been used as a derivatization reagent for chiral carboxylic acids, including 3-hydroxypalmitic acid, to enhance enantiomeric separation and detection sensitivity in LC/ESI-MS/MS. researchgate.net

Table 1: Derivatization Strategies for Hydroxy Fatty Acid Analysis

Derivatizing AgentPurposeAnalytical TechniqueKey FindingsReference
Phenylglycine methyl ester (PGME) / Phenylalanine methyl ester (PAME)Stereochemical analysis (chiral resolution)LC-QTOF-MSEnables direct analysis of crude extracts without extensive purification. PAME derivatives show greater retention time differences between stereoisomers than PGME. acs.orgacs.org
(R)-(-)-MTPA-Cl (Mosher's reagent)Stereochemical analysisGC-MSA classic method to form diastereomers for determining the absolute configuration of chiral alcohols. google.comresearchgate.net
(S)-AnabasineEnhanced sensitivity and enantiomeric separationLC/ESI-MS/MSImproves ionization efficiency and chromatographic separation of chiral carboxylic acids. researchgate.net

Quantitative Methodologies in Biological Matrices (Research Focused)

Accurate quantification of this compound in biological samples like plasma, tissues, or cells is crucial for metabolic studies. nih.gov This is typically achieved using mass spectrometry-based methods coupled with chromatographic separation.

A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be used for the simultaneous determination of a large set of free fatty acids, including hydroxy fatty acids, in human plasma. mdpi.com Such methods are often designed to be rapid, sometimes with run times as short as 10 minutes, and may avoid complex pre-treatment steps. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, particularly for identifying defects in fatty acid oxidation enzymes. nih.gov

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. mdpi.com In the context of this compound research, a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is introduced into a cell culture or organism. mdpi.comnih.gov The labeled atoms are incorporated into downstream metabolites, allowing researchers to track the biosynthesis, transport, and degradation pathways of the compound of interest. mdpi.com

For example, ¹³C-labeled palmitate can be used to trace its conversion into various lipid species. nih.gov Mass spectrometry can then differentiate between the naturally abundant (unlabeled) molecules and the newly synthesized, heavy-isotope-labeled molecules based on their mass difference. mdpi.comnih.gov This approach provides quantitative information on metabolic flux and turnover rates, offering a dynamic view of lipid metabolism that cannot be obtained from steady-state concentration measurements alone. mdpi.com

For reliable quantification, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. researchgate.net The ideal internal standard is a stable isotope-labeled version of the analyte itself, such as ¹³C- or ²H-labeled this compound. ebi.ac.ukabdel-mawgoud.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. nih.gov

When a specific labeled standard is unavailable, a structurally similar compound may be used. For instance, in the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), deuterated (d4-labeled) standards can be spiked into lipid extracts. mdpi.com

Calibration protocols typically involve creating a calibration curve using a series of standard solutions with known concentrations of the analyte and a fixed concentration of the internal standard. tandfonline.comrsc.org The ratio of the analyte's signal to the internal standard's signal is plotted against the analyte's concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its signal ratio to the internal standard and interpolating from the calibration curve. rsc.org

Table 2: Internal Standards for Hydroxy Fatty Acid Quantification

Type of Internal StandardExampleRationaleReference
Stable Isotope-Labeled Analyteα-Deuterated esters of β-hydroxy-fatty acidsConsidered the "gold standard" as it behaves identically to the analyte during extraction and ionization, correcting for matrix effects and procedural losses. ebi.ac.uk
Stable Isotope-Labeled Congener¹³C-labeled Rhamnolipids (for quantifying related hydroxy fatty acid precursors)Used when a labeled standard for the exact analyte is not available but a labeled standard for a closely related molecule in the same class is. abdel-mawgoud.com
Structurally Similar Compoundd4-DMED-labeled FAHFA standardsUsed for semi-quantitative analysis when authentic standards are not available for all isomers. mdpi.com

Stable Isotope Labeling Techniques

Microscopic Techniques for Localization Studies

Determining the subcellular or tissue-specific location of this compound is critical for understanding its function. While classical lipid staining with bright-field microscopy can identify general lipid-rich structures, more advanced techniques are needed to visualize specific fatty acids. bioone.org

Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI), are powerful label-free methods for visualizing the spatial distribution of hundreds of molecules, including fatty acids, directly in tissue sections. mdpi.comtandfonline.com MSI records the mass-to-charge ratio of ions and their position within the sample, generating an image of the molecule's distribution. tandfonline.comnih.gov On-tissue chemical derivatization can be employed to enhance the detection sensitivity of fatty acids in MSI. mdpi.com For example, Girard's Reagent T (GT) can be used to derivatize fatty acids directly on a tissue slice, improving their ionization and allowing for simultaneous mapping with other lipids like phospholipids. mdpi.com

Fluorescence Microscopy with Labeled Analogs: Another approach involves labeling fatty acids with a tag that can be visualized. To overcome the low resolution of some imaging techniques, scanning X-ray fluorescence microscopy (SXFM) has been used with bromine (Br)-labeled fatty acids. researchgate.netnih.gov This method allows for imaging of intracellular fatty acid distribution at a sub-micrometer resolution. nih.gov Studies using Br-labeled palmitic acid have shown that cells take up the labeled fatty acid and metabolize it into glycerophospholipids, with signals clustering in the perinuclear region of the cell. researchgate.netnih.gov While this provides a powerful tool for visualizing fatty acid trafficking, it relies on a synthetic, labeled analog rather than the native molecule.

Stereoselective Synthetic Methodologies for R Beta Hydroxypalmitic Acid Analogues and Derivatives Academic Synthesis Focus

Asymmetric Synthesis Approaches

Asymmetric synthesis encompasses a range of techniques that introduce a chiral center into a molecule with a preference for one enantiomer over the other. These methods are fundamental for accessing optically pure compounds like (R)-beta-hydroxypalmitic acid.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.orgnumberanalytics.com While various auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are widely used in asymmetric synthesis for reactions such as aldol (B89426) and Diels-Alder additions, specific applications to long-chain beta-hydroxy acids have been explored. numberanalytics.com For instance, the synthesis of 3(R)-hydroxy-oxylipins has been attempted using Braun's chiral auxiliary, (R)-(+)-2-acetoxy-1,2,2-triphenylethanol. unit.no

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov A key strategy for synthesizing 3-hydroxy fatty acids involves the enantioselective organocatalytic formation of chiral terminal epoxides from long-chain aldehydes. nih.gov MacMillan's imidazolidinone organocatalyst, for example, can be employed to produce these epoxides with high enantiomeric purity. nih.gov The subsequent ring-opening of these chiral epoxides with appropriate nucleophiles, followed by functional group manipulations, leads to the desired 3-hydroxy fatty acids. nih.govnih.gov

A general methodology for the asymmetric synthesis of 3-hydroxy fatty acids begins with long-chain aldehydes, which are converted to terminal epoxides using an organocatalytic step to induce chirality. nih.gov Ring-opening of the resulting epoxide with vinylmagnesium bromide, followed by ozonolysis and oxidation, yields the target 3-hydroxy fatty acid. nih.gov

Catalyst/Auxiliary TypeExampleApplication in HFA SynthesisRef
Chiral AuxiliaryBraun's chiral auxiliarySynthesis of 3(R)-hydroxy-oxylipins unit.no
OrganocatalystMacMillan's imidazolidinoneAsymmetric epoxidation of long-chain aldehydes nih.gov
Chiral AuxiliaryPseudoephedrineUsed as an amide to direct alkylation reactions wikipedia.org
Chiral Auxiliarytrans-2-PhenylcyclohexanolUsed in ene reactions of glyoxylic acid esters wikipedia.org

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, enzymes offer a green and efficient alternative to traditional chemical methods.

Cytochrome P450 monooxygenases have been engineered to catalyze the highly regio- and enantioselective C-H oxyfunctionalization of fatty acids. acs.org Specifically, an engineered P450 hydroxylase (P450BSβ) can convert C11–C18 saturated fatty acids into optically pure β-hydroxy fatty acids with greater than 99% enantiomeric excess (ee). acs.org This process uses inexpensive hydrogen peroxide as the oxidant. acs.org The synthetic utility of these enzymatically produced chiral β-hydroxy acids is significant, as they serve as building blocks for other valuable derivatives like 1,3-diols and β-lactones. acs.orgwiley.com

Fatty acid hydratases (FAHs) are another class of enzymes that catalyze the regioselective addition of water to the double bonds of unsaturated fatty acids. nih.gov This method provides a direct route to hydroxy fatty acids, and the enzymes often exhibit high stereoselectivity. nih.gov

Enzyme ClassSpecific Enzyme ExampleTransformationKey FeaturesRef
P450 HydroxylaseP450BSβ (engineered)C-H oxyfunctionalization of C11-C18 fatty acids>99% ee for β-hydroxy products; uses H₂O₂ acs.org
Fatty Acid Hydratase (FAH)Various microbial FAHsHydration of unsaturated fatty acidsHigh regio- and stereoselectivity nih.gov
ω-Transaminase (ω-TA)ω-TA from Fusarium oxysporumKinetic resolution of chiral aminesCan be used for deracemization processes mdpi.com

Chiral Auxiliaries and Catalysts

Total Synthesis Strategies

Total synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available precursors. Several total syntheses of this compound and its analogues have been reported, often establishing key stereocenters early in the synthetic sequence. nih.govmolaid.com

One common approach relies on the use of a chiral starting material, such as (R)-glycidol, to set the stereochemistry of the hydroxyl group. frontiersin.org For example, in the synthesis of resin glycoside aglycones like 11(S)-hydroxyhexadecanoic acid, (R)-glycidol serves as the chiral building block. frontiersin.org A similar strategy can be adapted for this compound.

Another powerful strategy is the asymmetric reduction of a β-keto ester. The reduction of ethyl 3-oxohexadecanoate using baker's yeast or specific reductase enzymes can yield the (R)-β-hydroxy ester with high enantioselectivity. Subsequent hydrolysis of the ester furnishes the target acid. ethz.ch

A general synthetic route reported in the literature involves the ring opening of a chiral epoxide. For instance, a chiral 2-(2-benzyloxyethyl)-oxirane can be opened by a long-chain alkylmagnesium bromide. This is followed by a series of functional group transformations to yield the final 3-hydroxy fatty acid. nih.gov Another method employs the opening of chiral long-chain terminal epoxides with trimethylsilyl (B98337) cyanide (Me₃SiCN), followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.gov

Synthesis of Labeled Analogs for Metabolic Tracing Studies

To understand the metabolic fate of this compound in vivo, researchers use isotopically labeled analogues. These tracers, which contain heavy isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H or D), or radioisotopes like carbon-11 (B1219553) (¹¹C), can be followed and detected within biological systems using techniques like mass spectrometry or positron emission tomography (PET). ckisotopes.comsnmjournals.org

The synthesis of these labeled compounds requires the incorporation of the isotope at a specific position in the molecule. For example, to trace fatty acid synthesis and disposition, fatty acids labeled uniformly with ¹³C (e.g., U-¹³C₁₈-Oleic acid) can be administered. ckisotopes.com The labeled fatty acid enters the body's fatty acid pool and is incorporated into more complex lipids like triglycerides and phospholipids, allowing their synthesis rates to be measured. ckisotopes.combiorxiv.org

For studying fatty acid oxidation, omega-labeled fatty acids are particularly useful. The synthesis of 17-¹¹C-heptadecanoic acid has been developed for PET imaging to measure myocardial fatty acid metabolism. snmjournals.org The breakdown of this odd-chain fatty acid via β-oxidation eventually releases a labeled C3 fragment (propionyl-CoA), which can be traced through subsequent metabolic pathways. snmjournals.org The synthesis of such molecules involves introducing the isotopic label in one of the final steps to maximize its incorporation and handle the short half-life in the case of radioisotopes.

IsotopeLabeling PositionApplicationDetection MethodRef
¹³CUniformly labeled (U-¹³C)Tracing de novo lipogenesis, lipid synthesisMass Spectrometry ckisotopes.combiorxiv.org
¹¹COmega-position (e.g., 17-¹¹C)Measuring fatty acid oxidationPositron Emission Tomography (PET) snmjournals.org
²H (D)Various positionsTracing incorporation into complex lipids, oxidationMass Spectrometry ckisotopes.com
¹³CSpecific position (e.g., 3-¹³C)Probing specific metabolic pathways (e.g., TCA cycle)NMR, Mass Spectrometry snmjournals.org

Derivatization for Biological Probes and Research Tools

The functional groups of this compound—the carboxylic acid and the secondary alcohol—can be chemically modified to create derivatives that serve as valuable research tools. This process, known as derivatization, can be used to enhance analytical detection, probe biological interactions, or create building blocks for more complex molecules. wiley.comacs.org

For enhanced analytical sensitivity and stereochemical analysis, chiral derivatizing agents are employed. These reagents react with the hydroxyl or carboxyl group to form diastereomers that can be separated and distinguished using liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov For example, (S)- or (R)-phenylglycine methyl ester (PGME) and (S)- or (R)-phenylalanine methyl ester (PAME) are used to derivatize β-hydroxy fatty acids, allowing for the determination of their absolute stereochemistry based on the elution order of the resulting diastereomeric products. acs.org Another reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI), has been developed to distinguish between 2-hydroxy and 3-hydroxy fatty acids. researchgate.net

Furthermore, the chiral β-hydroxy acid core of this compound is a versatile starting material for the synthesis of other important molecules. acs.orgwiley.com The hydroxyl and carboxyl groups can be manipulated to form various structures, as demonstrated by the conversion of enzymatically produced β-hydroxy acids into:

1,3-Diols: via reduction of the carboxylic acid. wiley.com

β-Lactones: through intramolecular cyclization. acs.orgwiley.com

β-Lactams: via a sequence involving a Mitsunobu reaction to introduce an amino group, followed by cyclization. acs.org

These derivatives expand the chemical space accessible from this compound and enable the exploration of new biological activities.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The comprehensive analysis of biological systems, known as "omics," is poised to revolutionize our understanding of (R)-beta-hydroxypalmitic acid. By integrating genomics, proteomics, and metabolomics, researchers can create a more complete picture of how this fatty acid functions within a cell and an organism.

Genomics and Transcriptomics: These fields can identify the genes and transcripts involved in the synthesis, degradation, and signaling pathways of this compound. For instance, multi-omics studies have already begun to pinpoint genes and metabolites associated with critical traits in various organisms under stress. frontiersin.org In one study, beta-hydroxypalmitic acid was identified as an upregulated metabolite in response to drought stress in Agropyron mongolicum. frontiersin.org Future research will likely involve techniques like CRISPR-Cas9 to manipulate these genes and observe the resulting changes in this compound levels and cellular function.

Proteomics: This approach focuses on the proteins that interact with this compound. Identifying these protein partners is key to understanding its mechanism of action. Techniques such as affinity purification-mass spectrometry can be used to isolate and identify proteins that bind directly to this compound. Integrated proteomic and metabolomic analyses have shown strong correlations between certain proteins and metabolites, highlighting the interconnectedness of these molecular players. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. Untargeted metabolomics can reveal novel metabolic pathways and connections involving this compound. myempd.com Lipidomics, a sub-field of metabolomics, is particularly relevant and has been used to analyze free fatty acids, including hydroxy fatty acids, in various biological samples. mdpi.comresearchgate.net Such studies have demonstrated alterations in the levels of certain fatty acids in disease states, suggesting their potential as biomarkers. mdpi.comresearchgate.net

The true power of omics lies in their integration. By combining data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of the cellular processes involving this compound. This integrated approach has been successfully applied in various research areas, including cancer and metabolic disorders, to provide a more holistic understanding of complex biological systems. nih.govnih.gov

Development of Novel Research Tools and Probes

Advancements in our understanding of this compound are intrinsically linked to the development of sophisticated tools to study it.

Fluorescent Probes: The creation of novel, intrinsically fluorescent analogs of lipids allows for real-time imaging of their distribution and dynamics within living cells. biorxiv.org While this research has focused on sterols, similar principles could be applied to develop probes for this compound. These probes would enable researchers to visualize its localization in different cellular compartments and its movement during various cellular processes.

Derivatization Reagents for Stereochemical Analysis: The biological activity of hydroxy fatty acids often depends on their stereochemistry (the three-dimensional arrangement of their atoms). acs.org Recently, new derivatization reagents, such as PGME and PAME, have been developed for the efficient stereochemical analysis of hydroxy fatty acids using liquid chromatography-mass spectrometry (LC-MS). acs.org These tools are crucial for distinguishing between the (R) and (S) enantiomers of beta-hydroxypalmitic acid and understanding their specific biological roles.

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the sensitive and specific quantification of hydroxy fatty acids in complex biological samples. mdpi.comresearchgate.net Continued improvements in these technologies will allow for the detection of even lower abundance species and provide more detailed structural information. Strategies for the global profiling and identification of 2- and 3-hydroxy fatty acid isomers are also being developed, which will aid in distinguishing this compound from its close relatives. acs.org

Exploration of Undiscovered Metabolic Pathways and Roles

While this compound is known to be an intermediate in fatty acid biosynthesis, there is still much to learn about its metabolic fate and its involvement in other cellular processes. hmdb.ca

Biosynthesis and Degradation: The primary pathway for the formation of this compound is through the fatty acid biosynthesis cycle. hmdb.ca However, other potential synthetic and degradative pathways may exist. For example, research into the metabolism of phytosphingosine (B30862) has revealed a pathway that produces odd-numbered fatty acids and involves 2-hydroxypalmitic acid as an intermediate. nih.govresearchgate.net Further investigation is needed to determine if similar alternative pathways exist for this compound. The enzymes involved in the β-oxidation cycle, which breaks down fatty acids, are also of interest for their potential role in biotransformations to produce valuable hydroxy fatty acids. mdpi.com

Novel Biological Roles: this compound and its derivatives have been implicated in a variety of biological processes. For instance, its methyl ester, 3-hydroxypalmitic acid methyl ester (3-OH PAME), acts as a quorum-sensing signal in the bacterium Ralstonia solanacearum, controlling its virulence. nih.govnih.gov This compound is one of the few fatty acid derivatives known to act as an autoregulator, suggesting a potential new class of intercellular signaling molecules. nih.gov In fungi like Cryptococcus neoformans, 3-hydroxy fatty acids have been found in the capsule and appear to play a role in protecting the fungus from predation by amoebae. researchgate.net In plants, glycosides of this compound have been identified and shown to affect the development of insects. redalyc.org

Future research will likely uncover additional roles for this compound in cell signaling, host-pathogen interactions, and other fundamental biological processes.

Computational Modeling and Simulation of this compound Interactions and Dynamics

Computational approaches are becoming increasingly powerful tools for studying the behavior of molecules like this compound at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound within a lipid membrane. ualberta.ca These simulations can provide insights into how it affects membrane properties such as fluidity and order. ualberta.ca For example, MD simulations have been used to study the effect of fluorescent sterol analogs on the ordering of fatty acyl chains in phospholipids. biorxiv.org Similar studies could be performed to understand the impact of this compound on membrane structure and its interactions with membrane-embedded proteins.

Protein-Ligand Docking and Modeling: For this compound to exert a biological effect, it often needs to bind to a specific protein. Computational docking can predict how this fatty acid fits into the binding pocket of a protein. This approach has been used to model the interaction of 3-OH PAME with quorum-sensing proteins in R. solanacearum. nih.gov Such models can guide the design of experiments to confirm these interactions and can also be used to screen for potential inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more detailed understanding of the chemical reactions involving this compound, such as those catalyzed by enzymes, QM/MM methods can be employed. These hybrid methods treat the reactive part of the system with high-level quantum mechanics while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach has been used to study the reaction mechanisms of enzymes that oxidize fatty acids. acs.org

The synergy between computational modeling and experimental research will be crucial for advancing our knowledge of this compound. Computational predictions can generate new hypotheses that can be tested in the lab, while experimental data can be used to refine and validate the computational models.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-beta-hydroxypalmitic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves hydroxylation of palmitic acid precursors using stereoselective catalysts or enzymatic methods. For example, chiral chromatography (e.g., HPLC with chiral stationary phases) can resolve enantiomers to achieve >98% purity, as reported in synthetic protocols . Solubility in ethanol (as noted in its physicochemical profile) is critical for purification steps. Researchers should validate enantiopurity via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns is preferred due to its sensitivity in detecting hydroxylated fatty acids. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Gas chromatography (GC) with derivatization (e.g., silylation) is an alternative but may lack specificity for stereoisomers .

Q. How does this compound interact with lipid bilayers in model membrane systems?

  • Methodological Answer : Langmuir monolayer assays or fluorescence anisotropy studies can assess its integration into lipid bilayers. Researchers should control for pH and ionic strength, as the hydroxyl group’s polarity may influence membrane permeability. Comparative studies with the (S)-enantiomer are essential to isolate stereospecific effects .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound in mitochondrial uncoupling be resolved?

  • Methodological Answer : Contradictions may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay conditions (e.g., oxygen tension). A systematic review (following COSMOS-E guidelines) should meta-analyze dose-response relationships across studies, stratifying by experimental variables like incubation time and lipid solubility . Dose-response meta-analysis may clarify threshold effects .

Q. What experimental designs are optimal for studying the compound’s role in bacterial biofilm formation?

  • Methodological Answer : Use confocal microscopy with fluorescently tagged biofilms (e.g., Staphylococcus aureus GFP strains) to quantify biomass reduction. Include controls for fatty acid toxicity (via viability assays) and validate results across multiple bacterial strains. Replicate experiments under varying nutrient conditions to account for metabolic dependencies .

Q. How can batch-to-batch variability in synthetic this compound impact reproducibility in enzyme inhibition assays?

  • Methodological Answer : Request certificate-of-analysis (CoA) data for each batch, including peptide content, residual solvents, and enantiomeric excess. Pre-test solubility in assay buffers (e.g., PBS with detergents) to standardize concentrations. For sensitive assays (e.g., IC50 determinations), use a single batch or statistically adjust for inter-batch variability .

Q. What strategies mitigate interference from endogenous hydroxylated fatty acids during in vivo pharmacokinetic studies?

  • Methodological Answer : Isotope-labeled this compound (e.g., ^13^C or ^2^H isotopes) enables differentiation from endogenous analogs via LC-MS/MS. Deplete background signals using immunoaffinity columns targeting endogenous hydroxylipids. Validate specificity using knockout animal models (e.g., PPARα-null mice) .

Methodological Considerations from Literature

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method descriptions, including solvent suppliers, instrument calibration protocols, and raw data archiving .
  • Data Interpretation : Use hypothesis-driven frameworks (e.g., "Is the hydroxyl group critical for binding?") to avoid overinterpreting correlative data .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest, as per Advanced Journal of Chemistry guidelines, to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.